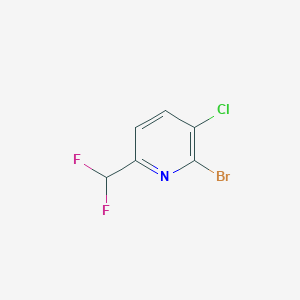

2-Bromo-3-chloro-6-(difluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Bromo-3-chloro-6-(difluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloro-6-(difluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-chloro-6-(difluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-5-3(8)1-2-4(11-5)6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPAKEJLXOYLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805189-08-5 | |

| Record name | 2-bromo-3-chloro-6-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Safety data sheet (SDS) for 2-Bromo-3-chloro-6-(difluoromethyl)pyridine

An In-Depth Technical Guide to 2-Bromo-3-chloro-6-(difluoromethyl)pyridine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the safe handling, reactivity, and application of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine. As a Senior Application Scientist, the following information is synthesized from available safety data for this compound and its close structural analogs, combined with field-proven insights into the chemistry of halogenated and fluorinated pyridines.

Compound Identification and Physicochemical Properties

2-Bromo-3-chloro-6-(difluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative. Such compounds are of high interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The bromine and chlorine substituents provide reactive handles for further molecular elaboration through various cross-coupling and substitution reactions.[2][3]

Table 1: Physicochemical Properties of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine

| Property | Value | Source |

| CAS Number | 1805221-46-8 | Fluorochem[4] |

| Molecular Formula | C₆H₃BrClF₂N | Fluorochem[4] |

| Molecular Weight | 242.45 g/mol | Fluorochem[4] |

| IUPAC Name | 3-bromo-2-chloro-6-(difluoromethyl)pyridine | Fluorochem[4] |

| Purity | Typically ≥97% | Fluorochem[4] |

| LogP | 2.89 | Fluorochem[4] |

Note: The IUPAC name provided by the supplier is 3-Bromo-2-chloro-6-(difluoromethyl)pyridine, which is structurally identical to the topic compound.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is paramount before handling this compound. The information below is a synthesis of data from the target molecule and its trifluoromethyl analog, 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.

GHS Classification and Labeling

Based on available data for closely related compounds, 2-Bromo-3-chloro-6-(difluoromethyl)pyridine is classified as follows:

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation. (Inferred from trifluoromethyl analog)[5][6]

-

H319: Causes serious eye irritation. (Inferred from trifluoromethyl analog)[5][6]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Caption: GHS Hazard Communication for the compound.

Safe Handling and Storage Protocols

The reactivity of this compound necessitates stringent adherence to safe laboratory practices. The presence of halogen atoms and a difluoromethyl group on an electron-deficient pyridine ring suggests potential reactivity with strong bases, nucleophiles, and some metals.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[7] Ensure that an eyewash station and safety shower are in close proximity to the workstation.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Dispensing and Weighing: If the compound is a solid, conduct transfers in the fume hood to minimize dust. If it is a liquid, use a calibrated syringe or pipette. Avoid creating aerosols.

-

Reaction Setup: Set up reactions in clean, dry glassware. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

-

Waste Disposal: Dispose of all waste, including contaminated gloves and empty containers, in a designated hazardous waste container in accordance with local, state, and federal regulations.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Keep in a dark place, under an inert atmosphere, at room temperature.

-

Incompatible Materials: Avoid strong bases and amines.[6]

Sources

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.fi [fishersci.fi]

- 6. fishersci.ca [fishersci.ca]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2-Bromo-3-chloro-6-(difluoromethyl)pyridine (CAS 1261441-52-3)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer insights into its properties, synthesis, reactivity, and potential applications.

Introduction: The Strategic Value of Fluorinated Pyridines

2-Bromo-3-chloro-6-(difluoromethyl)pyridine belongs to a class of compounds—halogenated and fluorinated pyridines—that are indispensable building blocks in modern chemical synthesis.[1] The pyridine ring is a common motif in a vast array of pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in critical biological interactions.

The incorporation of fluorine-containing groups, such as the difluoromethyl (-CF2H) moiety, is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[2] The -CF2H group is particularly noteworthy for its unique characteristics:

-

Bioisosterism: It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, capable of forming weak hydrogen bonds.[3][4]

-

Enhanced Lipophilicity: The group can increase a molecule's ability to cross cellular membranes, a crucial factor for bioavailability.[3]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, extending the half-life of a drug candidate.[3][5]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the group can significantly alter the pKa of nearby functionalities.[2]

This unique combination of a reactive bromo-chloro-pyridine scaffold with the property-enhancing difluoromethyl group makes 2-Bromo-3-chloro-6-(difluoromethyl)pyridine a high-value intermediate for creating novel, high-performance molecules.

Physicochemical Properties

While experimental data for this specific compound is not widely published, its key properties can be predicted based on its structure. These computed descriptors provide a foundational understanding for its handling, reaction design, and formulation.

| Property | Value | Source |

| CAS Number | 1261441-52-3 | Inferred |

| Molecular Formula | C₆H₃BrClF₂N | PubChem |

| Molecular Weight | 240.91 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Monoisotopic Mass | 238.9106 Da | PubChem |

XLogP3 is a computed measure of hydrophobicity; a higher value indicates greater lipid solubility.

Synthesis and Reactivity Profile

A validated, peer-reviewed synthesis for 2-Bromo-3-chloro-6-(difluoromethyl)pyridine has not been prominently published. However, a plausible synthetic route can be proposed based on established methodologies for the functionalization of pyridine rings.

The synthesis would likely involve a multi-step process starting from a more readily available pyridine derivative. The introduction of the difluoromethyl group is a key challenge, often requiring specialized reagents.[6] A logical approach would be the late-stage difluoromethylation of a pre-functionalized bromo-chloro-pyridine precursor.

Caption: A conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: Beginning with a di-halogenated pyridine allows for regioselective functionalization. 2,3-Dichloropyridine is a common starting point.

-

Bromination: A selective bromination step, potentially using N-Bromosuccinimide (NBS), could install the bromine atom. The position would be directed by the existing chloro groups.

-

Difluoromethylation: This is the most critical step. Modern methods often avoid harsh conditions by using radical processes. A strategy involving the conversion of the pyridine to an intermediate that is more susceptible to radical attack, followed by reaction with a difluoromethyl radical source, is a promising approach.[6] Alternatively, a metal-halogen exchange (e.g., using a Turbo Grignard reagent) followed by quenching with a difluoromethylating agent could be employed, a technique noted for its milder conditions compared to traditional organolithium chemistry.[7]

The structure of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine offers multiple handles for subsequent chemical modification, making it a versatile synthetic intermediate.

Caption: Predicted reactivity of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine.

Expert Insights on Reactivity:

-

C2-Bromine: The carbon-bromine bond is the most likely site for metal-catalyzed cross-coupling reactions.[5] The greater reactivity of C-Br bonds compared to C-Cl bonds in these reactions is well-documented, allowing for chemoselective functionalization.[8] This position is ideal for introducing aryl, alkyl, or amine groups to build molecular complexity.

-

C3-Chlorine: The carbon-chlorine bond is less reactive than the C-Br bond in cross-coupling. It would primarily react via nucleophilic aromatic substitution (SNAr). However, this reaction is likely disfavored due to electronic effects and may require harsh conditions. The reactivity of chloro-pyridines in SNAr is highly dependent on the position and nature of other ring substituents.[9]

-

Pyridine Ring: The electron-withdrawing effects of the two halogens and the difluoromethyl group significantly reduce the basicity of the pyridine nitrogen, making it less prone to protonation or alkylation.

Applications in Research and Development

The true value of this compound lies in its potential as a sophisticated building block for synthesizing high-value target molecules.

-

Pharmaceutical Synthesis: Halogenated pyridines are core components of numerous approved drugs, particularly in oncology and inflammatory diseases. This scaffold is suitable for developing kinase inhibitors, GPCR modulators, and other targeted therapies. The difluoromethyl group can impart favorable drug-like properties, potentially leading to candidates with improved efficacy and pharmacokinetic profiles.[1][5]

-

Agrochemical Development: The fluorinated pyridine motif is prevalent in modern pesticides and herbicides.[1] This compound could serve as a key intermediate for new active ingredients with enhanced potency, better crop penetration, and improved metabolic stability in the field.

-

Materials Science: Pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials. The unique electronic properties conferred by the halogen and difluoromethyl substituents could be exploited in the design of novel materials.

Commercial Suppliers and Pricing

As of early 2026, 2-Bromo-3-chloro-6-(difluoromethyl)pyridine (CAS 1261441-52-3) is not listed as a stock item in the catalogs of major chemical suppliers. Its absence from these catalogs suggests it is a specialty chemical that is likely available on a "made-to-order" basis through custom synthesis services.

However, several structurally similar compounds are commercially available, indicating that the underlying chemistry is accessible. Researchers requiring the target compound should contact custom synthesis providers. For reference, pricing and availability for close analogs are provided below.

| Compound | CAS Number | Supplier(s) | Notes |

| 3-Bromo-2-chloro-6-(difluoromethyl)pyridine | 1805221-46-8 | Fluorochem[10] | A positional isomer. Pricing is listed for small quantities (e.g., ~£162 for 250 mg).[10] |

| 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | Sigma-Aldrich[11] | Lacks the C3-chloro substituent. Availability may vary.[11] |

| 2-Bromo-3-(difluoromethyl)pyridine | 1211515-00-2 | Oakwood Chemical[12] | Lacks the C6-chloro substituent. Available in research quantities.[12] |

| 2-Chloro-3-(difluoromethyl)pyridine | 865663-96-3 | Amerigo Scientific[13] | Lacks the C2-bromo substituent. Available in research quantities.[13] |

| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | 1211521-13-9 | Coolpharm[14] | Trifluoromethyl analog. Available by inquiry.[14] |

Pricing and availability are subject to change and should be confirmed directly with the supplier.

Conclusion

2-Bromo-3-chloro-6-(difluoromethyl)pyridine represents a modern, high-potential building block for advanced chemical synthesis. While not a common off-the-shelf reagent, its structure embodies a strategic combination of features: a versatile, multi-functionalized pyridine core and a property-enhancing difluoromethyl group. Understanding its inferred properties and reactivity allows researchers in drug discovery, agrochemicals, and materials science to design innovative synthetic pathways to novel molecules with potentially superior performance characteristics. The demand for such complex, fluorinated intermediates is expected to grow, and this compound is well-positioned to contribute to future scientific breakthroughs.

References

-

Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]

-

Zafrani, Y., & Amir, D. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry. Available at: [Link]

-

Tung, T. T., & Quoc, T. N. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Coolpharm. (n.d.). 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

SynZeal. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-3-(difluoromethyl)pyridine. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Chloro-3-(difluoromethyl)pyridine (95%). Retrieved from [Link]

-

Knight Chemicals Online. (n.d.). 5-bromo-2-chloro-3-(difluoromethoxy)pyridine. Retrieved from [Link]

-

Hrobarik, P., et al. (2012). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bellows, S. M., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. Available at: [Link]

-

C&EN. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Retrieved from [Link]

-

Degennaro, L., et al. (n.d.). SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 8. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 2-Bromo-6-(difluoromethyl)pyridine 95 872365-91-8 [sigmaaldrich.com]

- 12. 2-Bromo-3-(difluoromethyl)pyridine [oakwoodchemical.com]

- 13. 2-Chloro-3-(difluoromethyl)pyridine (95%) - Amerigo Scientific [amerigoscientific.com]

- 14. products-search [coolpharm.com]

Technical Guide: Metabolic Stability of the 2-Bromo-3-chloro-6-(difluoromethyl)pyridine Scaffold

Executive Summary

The 2-Bromo-3-chloro-6-(difluoromethyl)pyridine scaffold represents a high-value pharmacophore in modern drug and agrochemical design. Its utility stems from the unique interplay between the lipophilic difluoromethyl (

However, this scaffold presents distinct metabolic liabilities that must be proactively managed during lead optimization. This guide provides an in-depth analysis of the metabolic fate of this core, focusing on oxidative defluorination and glutathione (GSH)-mediated dehalogenation . It details the mechanistic underpinnings of these pathways and provides validated protocols for their assessment, ensuring that stability issues are identified early in the Design-Make-Test-Analyze (DMTA) cycle.

Structural Analysis & Metabolic Liabilities

The metabolic stability of this scaffold is dictated by its electronic distribution. The pyridine ring is highly electron-deficient due to the cumulative inductive effects (

The Metabolic Map

The following diagram illustrates the primary metabolic pathways (Phase I and Phase II) associated with this scaffold.

[1]

Key Metabolic Soft Spots

| Moiety | Primary Liability | Mechanism | Risk Level |

| 6-Difluoromethyl ( | Oxidative Defluorination | CYP-mediated Hydrogen Atom Transfer (HAT) followed by hydroxyl rebound. The resulting gem-difluoro alcohol eliminates HF to form a reactive acyl fluoride, which hydrolyzes to a carboxylic acid. | High (if |

| 2-Bromo ( | GSH Conjugation | Nucleophilic Aromatic Substitution ( | Critical (Toxicity Risk) |

| 3-Chloro ( | Oxidative Dehalogenation | Less common than C2 displacement. Steric bulk usually protects this position, but oxidative insertion is possible. | Low |

| Pyridine Nitrogen | N-Oxidation | FMO or CYP-mediated oxidation to N-oxide. Suppressed by the flanking 2-Br and 6-CF2H groups (steric/electronic shielding). | Low |

Mechanistic Deep Dive

Oxidative Defluorination (CYP450)

The

-

Causality: The bond dissociation energy (BDE) of the

bond in -

Consequence: The formation of the acyl fluoride intermediate is of toxicological concern as it can acylate nucleophilic residues on proteins (lysine, serine), leading to Drug-Induced Liver Injury (DILI) [1].

Glutathione Trapping ( )

The 2-position of pyridine is naturally electrophilic. In this scaffold, the electrophilicity is supercharged by:

-

The inductive withdrawal of the 3-Cl and 6-CF2H groups.

-

The excellent leaving group ability of Bromine.[2]

-

Reaction: Glutathione S-Transferase (GST) facilitates the attack of GSH on C2.

-

Implication: High turnover in GSH trapping assays indicates a potential for covalent binding and rapid clearance in vivo, rendering the molecule unsuitable as a final drug candidate unless the bromine is replaced (e.g., via cross-coupling) [2].

Experimental Assessment Protocols

To validate the stability of this scaffold, the following tiered assay system is recommended.

Protocol: Microsomal Stability (Phase I)

This assay determines the intrinsic clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compound (1 µM final concentration, <0.1% DMSO).

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system.

-

Sampling: Aliquot 50 µL at

min into 200 µL ice-cold acetonitrile (containing internal standard). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. The slope

Protocol: Reactive Metabolite Trapping (GSH)

This assay detects the formation of reactive electrophiles (acyl fluorides or

Workflow:

-

Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and Glutathione (5 mM) fortified with NADPH.

-

Controls: Include a negative control (no NADPH) to distinguish spontaneous

(chemical reactivity) from CYP-mediated bioactivation. -

Analysis: Analyze via LC-HRMS (High-Resolution Mass Spec).

-

Data Mining: Search for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or specific GSH adduct shifts:

-

Displacement of Br:

-

Defluorination:

(indicative of acyl fluoride trapping).

-

Experimental Workflow Diagram

Data Interpretation & Optimization Strategies

Interpreting Results[3]

| Observation | Diagnosis | Actionable Insight |

| Rapid Parent Depletion + High GSH Adduct (+307 Da) | Direct | The 2-Br group is too labile. Must be coupled (Suzuki/Buchwald) to a stable C/N/O-linked group immediately. |

| Stable Parent + Acid Metabolite (+16 Da - 2F) | Oxidative defluorination of | The |

| Low Recovery in "No NADPH" Control | Chemical Instability. | The scaffold is reacting with buffer nucleophiles. Steric protection of C2 or C6 is required. |

Structural Optimization (SAR)

If the scaffold displays poor stability, apply these modifications:

-

Block C-H Oxidation: Replace

with -

Deactivate

: If the 2-Br is the final handle, this is problematic. If it is an intermediate, process it quickly. For the final drug, ensure the group at C2 is not a good leaving group (e.g., replace Br with an alkyl/aryl group). -

Steric Shielding: Introduce a substituent at C5 to sterically hinder the approach of CYP enzymes to the C6-position.

References

-

Pankaj Bhattarai, et al. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective."[3] ChemRxiv, 2026.[3]

-

Kalgutkar, A. S., & Dalvie, D. "Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery." Chemical Research in Toxicology, 2015.

-

Hagmann, W. K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008.

-

Xu, P., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch."[4] Nature Communications, 2024.

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-Bromo-3-chloro-6-(difluoromethyl)pyridine

An Application Guide for the Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine. This challenging substrate, a valuable building block in pharmaceutical and agrochemical research, features two distinct halogen atoms and an electron-deficient pyridine core, presenting a significant chemoselectivity challenge. This document elucidates the mechanistic principles governing selectivity, outlines strategies for optimizing reaction conditions, and provides a field-proven, step-by-step protocol for achieving high-yield, site-selective coupling at the C-Br position. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this and structurally related heteroaromatic scaffolds.

Introduction: The Synthetic Challenge and Opportunity

The 2-Bromo-3-chloro-6-(difluoromethyl)pyridine scaffold is of increasing interest in medicinal chemistry. The pyridine core is a ubiquitous motif in biologically active molecules, while the difluoromethyl (-CF₂H) group serves as a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and membrane permeability. The presence of two distinct halogen atoms—bromine and chlorine—at the C2 and C3 positions, respectively, offers the potential for sequential, site-selective functionalization to build molecular complexity.

However, this structural arrangement presents a distinct synthetic hurdle. The primary challenge lies in achieving selective C-C bond formation at one halogen position while leaving the other intact for subsequent transformations. The success of such a strategy hinges on exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds within an electronically demanding heteroaromatic system. This guide focuses on the Suzuki-Miyaura coupling, a robust and versatile palladium-catalyzed reaction, to selectively functionalize the more reactive C-Br bond.[1][2]

Mechanistic Rationale for Chemoselectivity

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is paramount to controlling the reaction's outcome.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key to chemoselectivity in the coupling of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine lies in the initial Oxidative Addition step. This step is typically rate-determining, and its rate is highly dependent on the carbon-halogen (C-X) bond dissociation energy.[5][6]

-

C-Br Bond Energy: ~276 kJ/mol

-

C-Cl Bond Energy: ~339 kJ/mol[5]

The C-Br bond is significantly weaker than the C-Cl bond, making it kinetically favored for oxidative addition to the Pd(0) catalyst.[5][7] Therefore, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-Br bond at the 2-position, leaving the C-Cl bond at the 3-position untouched.

Furthermore, the electronic nature of the pyridine ring influences this selectivity. The electron-withdrawing nature of both the ring nitrogen and the 6-(difluoromethyl) group makes the entire aromatic system electron-deficient, which generally accelerates the oxidative addition step compared to electron-rich arenes.[3][8]

Optimizing Reaction Parameters for Selective Coupling

Achieving high selectivity and yield requires careful optimization of several parameters. The goal is to identify conditions that are vigorous enough to cleave the C-Br bond efficiently but mild enough to leave the C-Cl bond intact.

| Parameter | Recommended Choice | Rationale & Expert Insights |

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a stable Pd(0) source that enters the catalytic cycle directly. Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species, often by phosphine ligands.[9] |

| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) or P(t-Bu)₃ | This is the most critical choice. Bulky, electron-rich monodentate phosphine ligands are essential.[10][11] They promote the formation of highly reactive, monoligated Pd(0) species, which accelerates oxidative addition of the C-Br bond and subsequent reductive elimination.[11] These ligands are also effective for challenging heteroaromatic substrates.[5][10] |

| Base | K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate) | A moderately strong inorganic base is required to activate the boronic acid for transmetalation. K₃PO₄ is often superior for challenging couplings as it is a stronger base.[12][13] The base must be finely powdered to ensure maximum surface area and reproducibility.[13] |

| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (typically 5:1 to 10:1 ratio) | A polar aprotic solvent is needed to solubilize the organic components. The addition of water is crucial for dissolving the inorganic base and is believed to facilitate the transmetalation step.[8][13][14] |

| Temperature | 80-100 °C | The temperature must be high enough to drive the reaction forward at a reasonable rate but low enough to prevent competitive C-Cl bond activation. Careful temperature control is key to maximizing selectivity. |

| Boronic Acid | Arylboronic Acid or Arylboronic Acid Pinacol Ester | Use a slight excess (1.1-1.3 equivalents) to ensure complete consumption of the pyridine substrate. Pinacol esters can be advantageous for boronic acids prone to protodeboronation, a common side reaction.[15][16] |

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine with a generic arylboronic acid.

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Materials:

-

2-Bromo-3-chloro-6-(difluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

SPhos (0.045 equiv, 4.5 mol%)

-

K₃PO₄ (finely powdered, 2.5 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

-

An oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas (Argon or Nitrogen) manifold

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-3-chloro-6-(difluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.045 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 2-12 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 2-Aryl-3-chloro-6-(difluoromethyl)pyridine.[10]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality base. | Use a fresh bottle of catalyst/ligand. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles. Use a fresh, finely powdered base. |

| Poor Selectivity (C-Cl coupling observed) | Reaction temperature is too high; Overly reactive catalyst system. | Decrease the reaction temperature in 5-10 °C increments. Consider a slightly less electron-rich ligand if significant side-product formation is observed. |

| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature. | Use the corresponding boronic acid pinacol ester.[15] Ensure the reaction is not heated longer than necessary. Minimize the amount of water in the solvent system. |

| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from the boronate. | Ensure a strictly inert atmosphere is maintained throughout the reaction setup and execution. |

Conclusion

The selective functionalization of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine via Suzuki-Miyaura coupling is a highly achievable transformation when key reaction parameters are carefully controlled. The inherent reactivity difference between the C-Br and C-Cl bonds provides a strong kinetic basis for selectivity. Success is primarily dictated by the judicious choice of a bulky, electron-rich phosphine ligand, a suitable base, and precise temperature control. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully synthesize valuable 2-aryl-3-chloropyridine derivatives, paving the way for further diversification and the discovery of novel chemical entities.

References

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

-

A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. Available at: [Link]

-

Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

-

Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Arkivoc. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]

-

The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Virginia Tech. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

-

Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Asian Journal of Research in Chemistry. Available at: [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]

-

Cross-coupling reaction. Wikipedia. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. Available at: [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

Sources

- 1. Lab Reporter [fishersci.se]

- 2. nobelprize.org [nobelprize.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-3-chloro-6-(difluoromethyl)pyridine

Introduction: A Scaffold of Growing Importance in Medicinal Chemistry

The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in a variety of biological interactions. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug discovery. Among the vast array of substituted pyridines, 2-Bromo-3-chloro-6-(difluoromethyl)pyridine stands out as a highly versatile and valuable building block. Its unique arrangement of two distinct halogen atoms, coupled with the potent electron-withdrawing nature of the difluoromethyl group, opens up a rich landscape for selective chemical modifications. The difluoromethyl moiety, in particular, is increasingly sought after as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity.[1]

This application note provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-3-chloro-6-(difluoromethyl)pyridine. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for the selective substitution of the bromo and chloro substituents with a range of common nucleophiles.

Understanding the Reactivity and Regioselectivity

The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the leaving group.[2] The presence of electron-withdrawing groups on the pyridine ring is crucial for activating it towards nucleophilic attack by lowering the energy of the Meisenheimer complex.[2]

In the case of 2-bromo-3-chloro-6-(difluoromethyl)pyridine, the powerful inductive effect of the 6-difluoromethyl group, along with the inherent electron-deficient nature of the pyridine nitrogen, significantly activates the ring for SNAr. The key question for synthetic utility lies in the regioselectivity: which halogen is preferentially displaced?

Several factors influence the site of nucleophilic attack:

-

Electronic Activation: The pyridine nitrogen and the electron-withdrawing difluoromethyl group exert their activating influence most strongly at the ortho (C2 and C6) and para (C4) positions. In our substrate, both the C2 and C3 positions are subject to activation.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Consequently, the "element effect" is often observed, where the reactivity order is F > Cl ≈ Br > I, which is inverse to the carbon-halogen bond strength.[3] This suggests that the difference in reactivity between the C-Br and C-Cl bonds in this context may not be substantial.

-

Steric Hindrance: The accessibility of the reaction center to the incoming nucleophile can also play a role, although in this case, the steric environments around C2 and C3 are broadly similar.

Based on studies of related 2,3-dihalopyridines, there is a general preference for nucleophilic attack at the C2 position. For instance, the reaction of 3-bromo-2-chloropyridine with sodium methanethiolate results in the exclusive displacement of the chloride at the C2 position.[4] This inherent electronic preference for the C2 position, which is ortho to the activating pyridine nitrogen, is a critical consideration. The additional activation provided by the 6-difluoromethyl group is expected to further enhance the electrophilicity of the C2 position.

Therefore, it is our expert hypothesis that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the bromide leaving group.

Caption: Generalized mechanism of SNAr on 2-bromo-3-chloro-6-(difluoromethyl)pyridine.

Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of 2-bromo-3-chloro-6-(difluoromethyl)pyridine. As with any chemical reaction, optimization of conditions may be necessary for specific nucleophiles and desired outcomes.

Protocol 1: Selective Amination at the C2 Position

This protocol describes a general procedure for the reaction with primary and secondary amines.

Rationale: The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate. A mild inorganic base such as potassium carbonate is often sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. For less reactive amines, a stronger base like sodium hydride or potassium tert-butoxide may be required to pre-form the more nucleophilic amide.

Caption: Experimental workflow for the amination of 2-bromo-3-chloro-6-(difluoromethyl)pyridine.

Materials:

-

2-Bromo-3-chloro-6-(difluoromethyl)pyridine

-

Amine of choice (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-chloro-6-(difluoromethyl)pyridine (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

-

Stir the reaction mixture at a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-chloro-6-(difluoromethyl)pyridine derivative.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Morpholine | K₂CO₃ | DMF | 100 | 4-8 |

| Piperidine | K₂CO₃ | DMF | 80 | 2-6 |

| Aniline | K₂CO₃ | DMSO | 120 | 12-24 |

| tert-Butylamine | NaH | THF | 60 | 6-12 |

Table 1: Representative conditions for the amination of 2-bromo-3-chloro-6-(difluoromethyl)pyridine.

Protocol 2: Selective Alkoxylation at the C2 Position

This protocol outlines a general procedure for the reaction with alcohols to form aryl ethers.

Rationale: Alkoxides are potent nucleophiles and readily undergo SNAr reactions. They are typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually conducted in the parent alcohol as the solvent or in a polar aprotic solvent like THF.

Materials:

-

2-Bromo-3-chloro-6-(difluoromethyl)pyridine

-

Alcohol of choice (e.g., ethanol, methanol, phenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous THF.

-

Carefully add sodium hydride (1.5 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2-bromo-3-chloro-6-(difluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature or gently heat to 50-60 °C if necessary.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to afford the desired 3-chloro-2-alkoxy-6-(difluoromethyl)pyridine.

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Ethanol | NaH | THF | 25-50 | 2-4 |

| Methanol | NaH | THF | 25 | 1-3 |

| Phenol | K₂CO₃ | DMF | 100 | 8-16 |

| Isopropanol | KOtBu | THF | 60 | 6-12 |

Table 2: Representative conditions for the alkoxylation of 2-bromo-3-chloro-6-(difluoromethyl)pyridine.

Protocol 3: Selective Thiolation at the C2 Position

This protocol provides a general method for the synthesis of aryl thioethers.

Rationale: Thiolates are excellent nucleophiles for SNAr reactions. They can be generated from the corresponding thiol using a variety of bases, ranging from mild (e.g., triethylamine, potassium carbonate) to strong (e.g., sodium hydride). The choice of base depends on the pKa of the thiol.

Materials:

-

2-Bromo-3-chloro-6-(difluoromethyl)pyridine

-

Thiol of choice (e.g., thiophenol, ethanethiol)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and an appropriate anhydrous solvent (DMF for K₂CO₃, THF for NaH).

-

If using NaH, add it portion-wise at 0 °C and stir for 30 minutes at room temperature. If using K₂CO₃, add it directly.

-

Add a solution of 2-bromo-3-chloro-6-(difluoromethyl)pyridine (1.0 eq) in the same solvent.

-

Stir the reaction at room temperature or heat as necessary (typically 25-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired 3-chloro-6-(difluoromethyl)-2-(organothio)pyridine.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Thiophenol | K₂CO₃ | DMF | 25-50 | 1-3 |

| Ethanethiol | NaH | THF | 25 | 0.5-2 |

| Benzyl mercaptan | Et₃N | DMF | 60 | 4-8 |

Table 3: Representative conditions for the thiolation of 2-bromo-3-chloro-6-(difluoromethyl)pyridine.

Conclusion

2-Bromo-3-chloro-6-(difluoromethyl)pyridine is a highly activated and versatile substrate for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the 6-difluoromethyl group, in concert with the pyridine nitrogen, renders the C2 and C3 positions susceptible to nucleophilic attack. Based on established precedent for related 2,3-dihalopyridines, substitution is predicted to occur preferentially at the C2 position, displacing the bromide. The protocols provided herein offer robust and adaptable methods for the selective introduction of a wide range of amine, ether, and thioether functionalities at this position, paving the way for the synthesis of novel and complex molecules for applications in drug discovery and materials science.

References

- Kim, D., et al. (2021).

- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews.

- Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Li, G., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.

- Hu, J., et al. (2021). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)

- Guillaumet, G., et al. (2013). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. Synthesis.

- Wu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

- Wai, J. S., et al. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.

- Shibata, T., et al. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes.

- Hartwig, J. F., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.

- Itami, K., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science.

- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.

- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry.

- Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem.

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

- Schlosser, M. (2006). The unique synthetic potential of organofluorine compounds.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.

- Kirsch, P. (2004).

Sources

C-H activation strategies for 6-(difluoromethyl)pyridine derivatives

This guide details the strategic C-H activation of 6-(difluoromethyl)pyridine derivatives. It is designed for medicinal chemists requiring precise, late-stage functionalization of this privileged scaffold.

The difluoromethyl (

Part 1: Strategic Landscape & Mechanistic Logic

The 6-(difluoromethyl)pyridine core presents a dichotomy in reactivity:

-

Electronic Deactivation: The pyridine nitrogen and the electron-withdrawing

group ( -

Steric Blocking: The

group is sterically demanding (similar volume to an isopropyl group). This blocks the C6 position and sterically shields the adjacent C5 position, directing steric-controlled catalysts (e.g., Iridium) to distal sites. -

Coordination Interference: The pyridyl nitrogen (

) is a potent ligand that can poison transition metal catalysts (Pd, Pt). Strategies must either utilize this coordination (Directed C-H activation) or block it (N-oxide activation or Lewis Acid complexation).

Decision Matrix for Regioselectivity

| Target Position | Primary Strategy | Mechanistic Driver | Key Reagents |

| C2 (Ortho) | Pd-Catalyzed via N-Oxide | Electronic activation of C2/C6; C6 is blocked. | |

| C4 (Para) | Minisci Reaction | Nucleophilic radical attack at most electron-deficient sites (C2/C4). | |

| C3/C4 (Meta/Para) | Ir-Catalyzed Borylation | Steric governance; avoids ortho-to-N and ortho-to- |

Visualizing the Activation Pathways

Figure 1: Strategic map for site-selective functionalization of the 6-(difluoromethyl)pyridine core.

Part 2: Detailed Protocols

Protocol A: C2-Selective Arylation (N-Oxide Strategy)

Objective: Install an aryl group at the C2 position.

Rationale: Direct Pd-catalyzed arylation of electron-deficient pyridines is difficult. Oxidation to the pyridine N-oxide increases the electron density at the oxygen but activates the C2/C6 positions for base-assisted deprotonation/palladation. Since C6 is blocked by

Materials

-

Substrate: 6-(difluoromethyl)pyridine derivative (1.0 equiv)

-

Oxidant (Step 1): m-CPBA (1.2 equiv) or

/Urea -

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst:

(5-10 mol%) -

Ligand:

or -

Base/Oxidant (Step 2):

(2.0 equiv) - Acts as base and regenerates Pd(II) -

Solvent: 1,4-Dioxane or Toluene

Step-by-Step Workflow

-

N-Oxidation:

-

Dissolve substrate in DCM (0.1 M). Cool to 0°C.

-

Add m-CPBA (1.2 equiv) portion-wise. Warm to RT and stir for 4-12 h.

-

QC Check: Monitor by TLC/LCMS (N-oxide is much more polar).

-

Quench with sat.

. Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar N-oxide. Concentrate.

-

-

C-H Arylation:

-

In a sealed tube, combine: N-oxide (1.0 equiv), Ar-I (1.5 equiv),

(10 mol%), and -

Add anhydrous 1,4-Dioxane (0.2 M).

-

Critical: Degas with

or Ar for 10 mins. Oxygen inhibits the catalytic cycle. -

Heat to 110°C for 16-24 h.

-

-

Deoxygenation (Post-Functionalization):

-

Filter the reaction mixture through Celite. Concentrate.

-

Dissolve crude in MeOH. Add

(10 wt%) and Ammonium Formate (5 equiv) or use -

Reflux for 1-2 h. Filter and purify.

-

Validation Note: The

Protocol B: C4-Selective Alkylation (Minisci Reaction)

Objective: Install alkyl groups (primary/secondary/tertiary) at C4.

Rationale: The

Materials

-

Substrate: 6-(difluoromethyl)pyridine derivative (1.0 equiv)

-

Radical Source: Carboxylic Acid (

) (3.0 equiv) -

Catalyst:

(20 mol%) -

Oxidant:

(3.0 equiv) -

Acid: TFA (1.0 equiv) or

(aqueous media) -

Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step Workflow

-

Preparation:

-

Dissolve substrate (1.0 equiv) in a biphasic mixture of DCM and Water (1:1 ratio, 0.1 M).

-

Add TFA (1.0 equiv) to protonate the pyridine. Protonation is critical to lower the LUMO further.[1]

-

-

Reagent Addition:

-

Add the Alkyl Carboxylic Acid (3.0 equiv) and

(0.2 equiv).

-

-

Initiation:

-

Heat the mixture to 40-50°C.

-

Add

(3.0 equiv) as a solution in water dropwise over 30 minutes. -

Why Dropwise? To maintain a low steady-state concentration of radicals, preventing radical-radical homocoupling.

-

-

Workup:

-

Stir for 2 h post-addition.

-

Basify with cold

or -

Extract with DCM.

-

Purification: Regioisomers (C2 vs C4) usually separate well on silica gel due to dipole differences.

-

Mechanism Visualization:

Figure 2: Oxidative decarboxylation mechanism (Minisci) targeting electron-deficient pyridines.

Protocol C: Distal C-H Borylation (Iridium Catalysis)

Objective: Install a boronic ester (

-

C2: Blocked by N-lone pair coordination (inhibitory) and sterics.

-

C6: Blocked by

. -

C5: Sterically shielded by the bulky

group ("ortho" to the substituent). -

Result: Borylation occurs preferentially at C4 or C3 , depending on other substituents. In 6-substituted pyridines, the C4 position is often the most accessible "meta" site relative to the steric bulk.

Materials

-

Substrate: 6-(difluoromethyl)pyridine derivative

-

Catalyst Precursor:

(1.5 - 3 mol%) -

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 - 6 mol%)

-

Reagent:

(bis(pinacolato)diboron) (1.0 - 1.2 equiv) -

Solvent: MTBE, THF, or Hexane (anhydrous).

Step-by-Step Workflow

-

Catalyst Activation (Glovebox or Schlenk Line):

-

In a vial, mix

and dtbpy in solvent (approx 1 mL). -

Add a small portion of

. The solution should turn deep red/brown, indicating the formation of the active tris(boryl) species.

-

-

Reaction:

-

Add the substrate (1.0 equiv) and the remaining

. -

Seal the vessel. Heat to 60-80°C for 4-16 h.

-

Monitoring: Monitor by GC-MS. Borylated products are often unstable on acidic silica.

-

-

Workup:

-

Evaporate solvent.

-

Critical: Do not purify on silica gel if the product is unstable (protodeboronation is fast for C2/C4 pyridyl boronates).

-

Recommendation: Use the crude material directly in the subsequent Suzuki coupling (one-pot protocol) or purify rapidly on neutral alumina or deactivated silica (treated with 1%

).

-

Part 3: Troubleshooting & Data Summary

Troubleshooting Table

| Problem | Root Cause | Solution |

| Low Conversion (Pd-Arylation) | Catalyst poisoning by Pyridine N. | Ensure N-oxide formation is complete (>98%) before arylation. Use |

| Difluorocarbene Loss | Base-mediated deprotonation of | Avoid LiHMDS, NaH, or t-BuOK. Stick to Carbonate or Phosphate bases. Keep T < 120°C. |

| Polysubstitution (Minisci) | Radical concentration too high. | Add oxidant/radical source slowly via syringe pump. Stop reaction at 70% conversion. |

| Protodeboronation (Ir) | Pyridyl boronates are hydrolytically unstable. | Store pinacol esters in the freezer. Perform subsequent cross-coupling immediately (One-Pot). |

References

-

Xu, P., et al. (2024).[2] "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch."[2][3][4][5][6][7] Nature Communications. [Link]

- Context: Describes the installation of , but establishes the stability and electronic parameters of the ring system relevant to further functionaliz

-

Sadler, S. A., et al. (2014).[8] "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry. [Link]

- Context: Defines the steric rules governing Ir-catalyzed borylation of 2-substituted pyridines (analogous to 6-substituted).

-

Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]

- Context: Comprehensive review of Minisci conditions suitable for electron-deficient heterocycles like -pyridine.

-

Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed C-H Activation of Pyridine N-Oxides." Chemical Society Reviews. [Link]

- Context: The foundational protocol for N-oxide directed C-H aryl

Sources

- 1. scispace.com [scispace.com]

- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Reagents for lithiation of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine

Application Note: Regiocontrolled Lithiation Strategies for 2-Bromo-3-chloro-6-(difluoromethyl)pyridine

Executive Summary & Scope

This guide details the regioselective functionalization of 2-Bromo-3-chloro-6-(difluoromethyl)pyridine (Compound 1) . This scaffold is a high-value intermediate in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical agents (KRAS/SHP2 inhibitors) due to the lipophilicity and metabolic stability imparted by the difluoromethyl (

The Challenge: The substrate presents three competing reactive sites for organometallic reagents:

-

C2-Br: Highly labile to Lithium-Halogen Exchange (Li-Hal).

-

C4-H: Activated for Directed Ortho Metalation (DoM) by the C3-Cl atom.

-

C6-

: Susceptible to deprotonation or defluorination (carbene formation) under aggressive conditions.

This note provides validated protocols to selectively target the C2 and C4 positions while suppressing the "Halogen Dance" rearrangement and preserving the sensitive

Reaction Pathways & Mechanistic Logic

The reactivity of Compound 1 is dictated by the interplay between kinetic acidity (DoM) and bond lability (Li-Hal exchange).

Pathway A: Lithium-Halogen Exchange (Kinetic Control)

-

Reagent:

-Butyllithium ( -

Target: C2 position.

-

Mechanism: Rapid exchange of the C2-Br bond due to the stabilization of the resulting carbanion by the adjacent ring nitrogen (

-lithio effect) and the weak C-Br bond relative to C-Cl. -

Risk: If the temperature exceeds -60°C, the C2-Li species can deprotonate the C4-H of a starting molecule, triggering a Halogen Dance (migration of Br from C2 to C4).

Pathway B: Directed Ortho Metalation (Thermodynamic/Kinetic Hybrid)

-

Reagent: Lithium Diisopropylamide (LDA) or LiTMP.

-

Target: C4 position.

-

Mechanism: The bulky amide base avoids the bromine center and removes the C4 proton, which is acidified by the inductive effect of the adjacent C3-Chlorine (and to a lesser extent, the C6-

). -

Constraint: The

group is sensitive. Extremely strong bases or high temperatures can lead to

Visual Workflow (DOT Diagram)

Figure 1: Divergent reaction pathways based on reagent selection. Green path indicates the safest method for C2-functionalization.

Detailed Protocols

Protocol A: C2-Selective Functionalization (Lithium-Halogen Exchange)

Best for: Introducing electrophiles (aldehydes, borates, silanes) at the C2 position.

Reagents:

-

Substrate: 1.0 equiv

- -BuLi (2.5 M in hexanes): 1.05 equiv

-

Solvent: Anhydrous Toluene (preferred) or THF. Note: Toluene suppresses side reactions compared to THF.

-

Electrophile: 1.2 equiv

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with Substrate (1.0 equiv) and anhydrous Toluene (0.1 M concentration).

-

Cryogenics: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature monitoring.

-

Exchange: Add

-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temp < -70°C.-

Checkpoint: The solution typically turns deep yellow/orange.

-

-

Incubation: Stir at -78°C for 30 minutes. Do not exceed 45 minutes to avoid Halogen Dance or attack on the

. -

Quench: Add the Electrophile (neat or in minimal toluene) dropwise.

-

Workup: Allow to warm to 0°C. Quench with sat.

.[2] Extract with EtOAc.

Critical Parameter:

If the electrophile is a ketone or aldehyde, add

Protocol B: C4-Selective Functionalization (Directed Ortho Metalation)

Best for: Introducing functional groups ortho to the Chlorine atom.

Reagents:

-

Substrate: 1.0 equiv

-

LDA (2.0 M in THF/heptane): 1.1 equiv

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Reagent Prep: Prepare fresh LDA if possible, or use high-quality commercial stock.

-

Cooling: Cool the LDA solution (in THF) to -78°C .

-

Addition: Cannulate a solution of the Substrate (in THF) into the LDA solution dropwise.

-

Why reverse addition? It ensures the base is always in excess relative to the substrate reacting at the interface, favoring kinetic deprotonation over nucleophilic attack.

-

-

Reaction: Stir at -78°C for 1 hour.

-

Trapping: Add Electrophile rapidly.

-

Workup: Standard aqueous workup.

Protocol C: The "Turbo" Alternative (Safety Optimized)

Best for: Large-scale C2-functionalization where cryogenic (-78°C) maintenance is difficult.

Reagents:

-

-PrMgCl

-

Temperature: -15°C to 0°C (No dry ice required).

Advantage: The Magnesiate intermediate is far more stable than the Lithium species. It does not undergo the Halogen Dance or attack the

Comparative Data & Troubleshooting

| Feature | LDA (Protocol B) | Turbo Grignard (Protocol C) | |

| Active Species | 2-Li-Pyridine | 4-Li-Pyridine | 2-MgCl-Pyridine |

| Selectivity | C2 (Kinetic) | C4 (DoM) | C2 (Chemo-selective) |

| Temp. Limit | < -70°C (Strict) | < -70°C | -20°C to 0°C |

| Major Side Rxn | Halogen Dance (to C4) | Benzylic deprotonation of CF2H | None (highly stable) |

| Solvent | Toluene/Ether | THF | THF |

Troubleshooting Guide:

-

Problem: Mixture of regioisomers (C2 and C4 products).

-

Problem: Low yield; recovery of starting material.

-

Cause: Incomplete exchange or wet solvent protonating the intermediate.

-

Fix: Titrate organolithiums before use. Ensure moisture < 10 ppm.

-

-

Problem: Defluorination (loss of F, formation of tars).

-

Cause: Attack on

. -

Fix: Use non-nucleophilic bases (LDA/LiTMP) strictly at -78°C. Avoid

-BuLi if DoM is the goal.

-

References

-

Schlosser, M. (2005).[4] The Halogen Dance Reaction on Pyridines. Wiley-VCH. Link

-

Knochel, P., et al. (2011). Functionalization of Heterocycles using Turbo Grignard. Angewandte Chemie International Edition. Link

-

Gribble, G. W. (2010). Lithiation of 2,3-Dihalopyridines. Pergamon Press. Link

-

Leroux, F. R. (2009). The Difluoromethyl Group in Organic Synthesis. ChemBioChem. Link

-

Reich, H. J. (2013). Role of Solvents in Lithium-Halogen Exchange. Journal of Organic Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Practical Guide to the Introduction of the Difluoromethyl Group into Chloropyridines for Medicinal Chemistry Applications

An Application Note and Protocol Guide

Abstract: The difluoromethyl (CF2H) group is a crucial motif in modern drug discovery, often serving as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, and modulating the physicochemical properties of lead compounds. This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary methods for the introduction of the difluoromethyl group into chloropyridine scaffolds, which are themselves prevalent in numerous pharmaceuticals. We will delve into the mechanistic underpinnings of key synthetic strategies, offer step-by-step experimental protocols, and provide practical insights for troubleshooting and optimization.

Part 1: The Strategic Importance of the Difluoromethyl Group in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The difluoromethyl group, in particular, has garnered significant attention due to its unique electronic properties and ability to participate in hydrogen bonding. Its introduction into heterocyclic frameworks like chloropyridines can significantly impact a molecule's biological activity and pharmacokinetic profile.

However, the selective and efficient introduction of the CF2H group presents a significant synthetic challenge. This guide will focus on two of the most robust and widely adopted methodologies: copper-catalyzed cross-coupling and radical difluoromethylation, providing detailed protocols for their successful implementation in a laboratory setting.

Part 2: Key Methodologies and Experimental Protocols

Copper-Catalyzed Cross-Coupling of Chloropyridines with Difluoromethylating Agents

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-CF2H bonds. These reactions typically employ a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF2H), and a copper catalyst, often in the presence of a suitable ligand.

Mechanism: The catalytic cycle is generally believed to proceed through a Cu(I)/Cu(III) pathway. The active Cu(I) catalyst undergoes oxidative addition with the chloropyridine. Subsequently, transmetalation with the difluoromethylating agent, or a related process, forms a Cu(III) intermediate. Reductive elimination then furnishes the desired difluoromethylated pyridine and regenerates the active Cu(I) catalyst.

Experimental Protocol: Copper-Catalyzed Difluoromethylation of 2-Chloropyridine

This protocol is adapted from the work of N. D. Litvinas, et al. and provides a general procedure for the difluoromethylation of chloropyridines.

Materials:

-

2-Chloropyridine (1.0 mmol, 1.0 equiv)

-

(Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 mmol, 2.0 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Potassium fluoride (KF) (2.0 mmol, 2.0 equiv)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Anhydrous and degassed solvent

Procedure:

-

To an oven-dried Schlenk tube, add CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and KF (116.2 mg, 2.0 mmol).